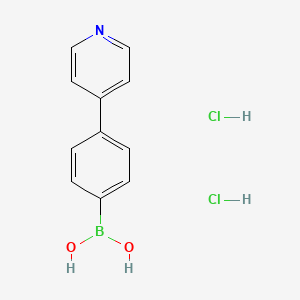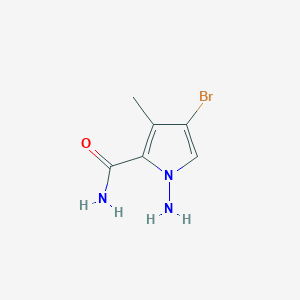![molecular formula C16H19FN2O3 B15329899 tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirooxindole derivative. Spirooxindoles are a class of compounds known for their diverse biological activities and are often used as scaffolds in drug discovery due to their unique three-dimensional structures . This compound, in particular, features a spirocyclic framework that includes an indoline and a pyrrolidine ring, making it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multi-step processes. One common method includes the following steps :
Formation of the substituted oxindole: This can be achieved through Lewis acid-catalyzed cyclization of α-haloacetanilides or via azasulfonium salts under mild conditions.
Spirocyclization: The key step involves the formation of the spirocyclic structure through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Functional group modifications: Subsequent steps may include demethylation and other functional group transformations to yield the final product.
Industrial production methods often aim to optimize these steps for higher yields and scalability, employing various catalysts and reaction conditions to improve efficiency and reduce costs .
Analyse Des Réactions Chimiques
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization Reactions: These are crucial for forming the spirocyclic structure, often involving catalysts like Lewis acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted spirooxindoles and related derivatives.
Applications De Recherche Scientifique
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting their function. This can affect various biological pathways, depending on the specific target proteins involved .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirooxindoles such as spiro[indoline-3,4’-piperidine]-5-carboxylic acid and spiro[indoline-3,2’-quinazoline]-2,4’-dione . These compounds share the spirocyclic framework but differ in their specific substituents and ring structures. The uniqueness of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C16H19FN2O3 |
|---|---|
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
Clé InChI |
GRLMWPRSRBMEEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)F)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















